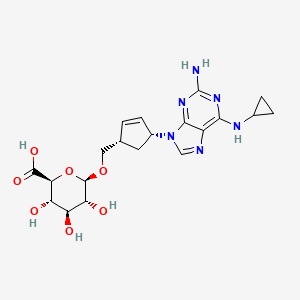

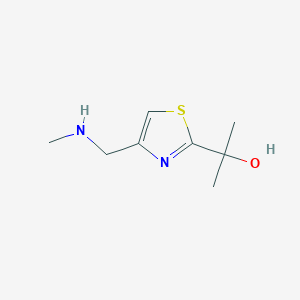

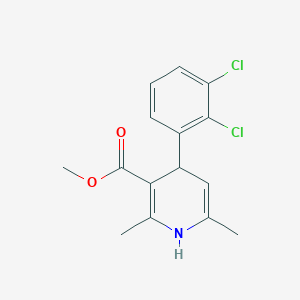

4-(2,3-二氯苯基)-2,6-二甲基-1,4-二氢吡啶-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Summary of the Application

The 1,4-dihydropyridine scaffold, which includes “Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate”, is a ubiquitous scaffold employed not only in medicinal chemistry but also in organic synthesis . It has the ability to act as a hydrogen transfer reagent, thus emulating NAD(P)H reducing agents .

Methods of Application

The synthesis of this compound involves a two-step process: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .

Results or Outcomes

This compound enables downstream derivatization towards new 1,4-dihydropyridine molecules .

2. Application in Pharmacology

Summary of the Application

The 1,4-DHP scaffold is well-known for its prominent role in pharmacologically active compounds . It is most commonly known for its use as antihypertensive drugs due to their activity as calcium channel blockers .

Methods of Application

The application of the 1,4-DHP core in medicinal chemistry covers a wider range of applications, including anticancer and antimutagenic activities, growth stimulating effect, antioxidant properties, neuroprotective potential, and antimicrobial activity .

Results or Outcomes

Throughout the years, the structure-activity relationship (SAR) of 1,4-DHPs has been thoroughly investigated to boost the design of novel structures with increased potency and to modulate the activity toward specific targets .

3. Application in Organic Synthesis

Summary of the Application

The 1,4-dihydropyridine scaffold is also employed in organic synthesis . It acts as a hydrogen transfer reagent, thus emulating NAD(P)H reducing agents .

Methods of Application

The synthesis of this compound involves a two-step process: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .

Results or Outcomes

This compound enables downstream derivatization towards new 1,4-dihydropyridine molecules .

4. Application in Antibreast Cancer Activity

Summary of the Application

The compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, which is related to “Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate”, has been designed, synthesized, and screened for its in vitro antibreast cancer activity .

Methods of Application

The compound was tested using human breast adenocarcinoma cell lines (MCF-7) .

Results or Outcomes

The results of the in vitro anti-inflammatory activity are not provided in the source .

5. Application as a Building Block

Summary of the Application

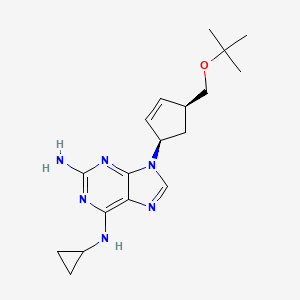

The compound “3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate”, which is related to the compound , has been synthesized and used as a building block for the synthesis of new 1,4-dihydropyridine molecules .

Methods of Application

The synthesis of this compound involves a two-step process: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .

Results or Outcomes

This compound enables downstream derivatization towards new 1,4-dihydropyridine molecules .

6. Application in Material Science

Methods of Application

The specific methods of application in material science are not provided in the source .

Results or Outcomes

The specific results or outcomes in material science are not provided in the source .

属性

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7,11,18H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZHDDQUXWJPQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

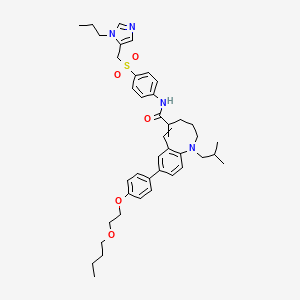

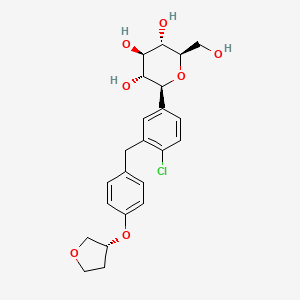

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)